1-allyl-3-(1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-7-13-12(16)15-11-8-14-10-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHQFESDCYTQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 Allyl 3 1h Indol 3 Yl Urea and Analogues
Impact of Substitutions on the Urea (B33335) Backbone on Biological Activity
The urea moiety (-NH-CO-NH-) is a critical pharmacophore in many biologically active compounds, including 1-allyl-3-(1H-indol-3-yl)urea, primarily due to its ability to form hydrogen bonds with target proteins. Modifications to this urea backbone can significantly alter the compound's biological profile.
Replacing the urea linkage with a thiourea (B124793) or an amide group is a common strategy to probe the SAR of the urea linkage. For instance, studies on diaryl ureas have demonstrated that alterations in the urea structure markedly affect their antiproliferative activity against cancer cell lines. The dual nature of the urea group as both a hydrogen bond donor and acceptor plays a crucial role in its interaction with biological targets, influencing properties like solubility and permeability. researchgate.net
In a series of N-acyl thiourea derivatives, the presence of the thiourea group was found to be important for their anti-biofilm and antioxidant activities. researchgate.net However, in some cases, the replacement of urea with other functional groups can be detrimental to activity. For example, in a study of P2X7 receptor antagonists, urea and thiourea analogues showed a seven-fold reduction in potency compared to the lead compound. publish.csiro.au Conversely, non-urea analogues in a series of ERK1/2 inhibitors showed no inhibitory activity, highlighting the critical role of the urea group for that specific target. acs.org
The conformational restriction of the urea group can also be key to its activity, bringing unsaturated parts of the molecule into close proximity to enable specific reactions. bris.ac.uk The stability and bioavailability of the entire compound can be facilitated by the urea linkage.
Influence of Allyl Moiety Modifications on Efficacy and Selectivity
Modifications to the allyl group in this compound and related structures have been shown to impact their biological efficacy and selectivity. The allyl group, with its double bond, can participate in various interactions and its modification can tune the compound's properties.
In a study of thiourea derivatives, the presence of an allyl or methallyl group was associated with activity against various viruses. mdpi.com Specifically, a methallyl indole (B1671886) derivative demonstrated moderate antibacterial activity. mdpi.com In contrast, aliphatic substituents like cyclohexyl, ethyl, and methyl at the same position were found to block both antimicrobial and antiviral activities. mdpi.com
The addition of an allyl group to a benzoylthiourea (B1224501) scaffold was found to enhance analgesic activity. researchgate.net Furthermore, research on 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives indicates that the allyl group is a key structural feature for potential antimicrobial activity. nih.gov
Effects of Indole Ring Substitutions and Fusions on Pharmacological Profiles
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities. researchgate.netsci-hub.sersc.orgresearchgate.netresearchgate.net Substitutions and fusions on the indole ring of this compound analogues can profoundly affect their pharmacological profiles.
The position and nature of substituents on the indole ring are critical determinants of biological activity. For example, in a series of (E)-3-(5-substituted-1H-indol-3-yl)-1-(substituted-phenyl)prop-2-en-1-ones, the nature of the substituent at the 5-position of the indole ring significantly influenced their antitumor activity. researchgate.net Similarly, for certain indole derivatives, a chloro group at the 4th position of a phenyl ring attached to the 3-position of the indole was favorable for anticonvulsant activity. sci-hub.se
In the context of antimicrobial activity, the introduction of a second chlorine atom at the 4-position of a benzene (B151609) ring in a series of indole-derived thioureas increased activity, while other substituents like fluorine or methyl at the same position led to a loss of activity. mdpi.com Halogen substitutions (F, Br) at the 3-position did not affect antimicrobial activity, but a bromine at the 2-position resulted in moderate activity against Gram-positive strains. mdpi.com
The electronic and lipophilic parameters of substituents play a role. For instance, in a study of hydantoin-based kinase inhibitors, methoxy (B1213986) substitutions on a phenyl ring attached to the indole core increased cytotoxic activity, likely due to the oxygen atom acting as a hydrogen-bond acceptor. acs.org Conversely, bulky groups like multiple methoxy groups or a dimethylamino group reduced potency. acs.org The position of substituents can be more important than their nature; in one study, para-substitution on an aryl ring led to better activity than meta-substitution, regardless of whether the substituent was electron-donating or electron-withdrawing. nih.gov
In the synthesis of trisindolines from isatins and indoles, the N-H substituents on both the indole and isatin (B1672199) rings impact the efficiency of the reaction. nih.gov The synthesis of N-alkylisatins via N-alkylation highlights a common modification strategy at this position. if-pan.krakow.pl
For some compounds, the presence of a substituent on the indole nitrogen is crucial for activity. For example, N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (APICA) is a synthetic cannabimimetic where the pentyl group at the N1 position is a key feature for its activity. publish.csiro.au In another example, the synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves a methyl group on one of the indole nitrogens, which is integral to its structure and potential biological activity.
The table below summarizes the effect of various substitutions on the biological activity of indole-urea/thiourea analogues.
| Compound Series | Substitution Site | Substituent | Effect on Biological Activity | Reference |
| Indole-derived thioureas | Benzene ring | 4-Cl | Increased antimicrobial activity | mdpi.com |
| Indole-derived thioureas | Benzene ring | 4-F, 4-Me | Loss of antimicrobial activity | mdpi.com |
| Indole-derived thioureas | Benzene ring | 2-Br | Moderate activity against Gram-positive strains | mdpi.com |
| Indole derivatives | Phenyl at C3 | 4-Cl | Favorable for anticonvulsant activity | sci-hub.se |
| Hydantoin (B18101) kinase inhibitors | Phenyl at C5 | 3-MeO, 4-MeO | Increased cytotoxic activity | acs.org |
| Hydantoin kinase inhibitors | Phenyl at C5 | Multiple MeO, NMe2 | Reduced potency | acs.org |
Conformational Properties and Their Relation to Bioactivity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into and interacts with its biological target. For flexible molecules like this compound, understanding their conformational preferences is crucial.
Studies on thiourea derivatives have shown that they can exist in different conformations, such as E,Z and Z,E forms, in solution. researchgate.net The specific conformation adopted can be critical for biological activity. For instance, the conformational restriction of a urea moiety can bring reactive groups into proximity, enabling specific chemical reactions that are otherwise unfavorable. bris.ac.uk
The addition of urea to the enzyme adenylate kinase has been shown to shift its conformational equilibrium, favoring the open conformation and thereby affecting its activity. nih.gov This demonstrates that the surrounding environment can influence the conformational state of a molecule and its interactions. While not directly studying this compound, this principle is broadly applicable to how such molecules might behave in a biological system.
Bioisosteric Replacements and Scaffold Hybridization Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to optimize lead compounds. nih.govu-strasbg.frscispace.comresearchgate.net These approaches involve replacing a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. scispace.com
For indole-based compounds, the indole ring itself can be part of a scaffold hopping strategy. For instance, replacing an aryl-pyrrole moiety with an indole ring has been explored in the design of HIV-1 entry inhibitors. nih.gov In another example, the indole moiety was considered a bioisosteric replacement for other aromatic systems. researchgate.net
Scaffold hybridization involves combining two or more pharmacophoric scaffolds into a single molecule to create a hybrid with potentially enhanced or novel biological activities. This strategy has been applied to pyridine-urea scaffolds, where the urea moiety acts as a linker between the pyridine (B92270) and another heterocyclic system, such as a quinazoline (B50416) or an indazole. mdpi.com The resulting hybrid compounds have shown potent anticancer activity. mdpi.com
The urea or thiourea linker is a common feature in such hybridization strategies. mdpi.com For example, a series of diaryl ureas were synthesized and evaluated for their antiproliferative activity, demonstrating the utility of this scaffold. The table below presents examples of bioisosteric replacements and the resulting changes in activity.
| Original Scaffold/Fragment | Bioisosteric Replacement | Target/Activity | Outcome | Reference |
| Aryl-pyrrole | Indole | HIV-1 entry inhibition | Potential for improved antiviral potency | nih.gov |
| Phenyl ring | Adamantane | Various (e.g., CNS targets) | Introduction of lipophilicity and 3D structure | publish.csiro.au |
| Urea | Thiourea, Amide | General SAR studies | Probing the role of the hydrogen-bonding pattern | |
| Pyridine-quinazoline-urea | Pyridine-indazole-urea | Anticancer | Increased cytotoxic activity | mdpi.com |
Mechanistic Insights and Target Identification Research
Elucidation of Molecular Mechanisms of Action for 1-allyl-3-(1H-indol-3-yl)urea
The molecular mechanism of a compound like this compound would be investigated to understand how it exerts its effects at a molecular level. This typically involves a combination of computational modeling and experimental validation.
Modulation of Cellular Pathways
Research in this area would aim to identify which cellular signaling pathways are affected by this compound. Techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics would be employed to observe changes in gene and protein expression in cells treated with the compound. This could reveal whether the compound impacts pathways involved in processes like cell proliferation, apoptosis, inflammation, or metabolic regulation. For instance, studies on other urea (B33335) derivatives have shown modulation of pathways related to cyclooxygenase enzymes in the context of inflammation. unair.ac.id
Interactions with Specific Enzymes and Receptors
Identifying the direct molecular targets of this compound is a critical step. This would involve screening the compound against panels of known enzymes and receptors. For example, given the structural motifs, it might be tested for activity against kinases, proteases, or G-protein coupled receptors. Binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would be used to quantify the affinity of the compound for its target. Functional assays would then determine whether the compound acts as an inhibitor, activator, agonist, or antagonist. For example, various urea-containing compounds have been investigated as inhibitors of soluble epoxide hydrolase. nih.gov
Advanced Cell-Based Assays and Biochemical Techniques for Target Validation
Once a potential target is identified, a variety of assays are used to validate this interaction and its biological consequence.
Cell-based assays are crucial for confirming that the compound engages its target within a cellular context. nih.gov This can involve engineered cell lines with reporter genes that are responsive to the activity of the target pathway. For instance, if the compound is hypothesized to inhibit a specific enzyme, a cell-based assay could measure the accumulation of the enzyme's substrate or the decrease in its product. Thermal shift assays performed in intact cells (cellular thermal shift assay, CETSA) can also provide evidence of target engagement.
Biochemical techniques are used to further characterize the interaction between the compound and its purified target protein. These include enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive) and to measure the inhibitory constant (Ki).
Co-crystallization and X-ray Crystallography Studies of Compound-Target Complexes
To gain a detailed understanding of how this compound interacts with its target at the atomic level, co-crystallization followed by X-ray crystallography would be attempted. mdpi.comresearchgate.netresearchgate.net This technique involves growing crystals of the target protein in complex with the compound. The resulting crystal structure can reveal the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. This structural information is invaluable for understanding the compound's mechanism of action and for guiding further optimization of its structure to improve potency and selectivity. While general principles of co-crystallization with urea-containing compounds are known, specific data for this compound is not available. nih.govnih.gov
Future Perspectives and Research Directions for 1 Allyl 3 1h Indol 3 Yl Urea
Development of Novel Analogues with Enhanced Potency and Selectivity
A primary future direction for research on 1-allyl-3-(1H-indol-3-yl)urea involves the rational design and synthesis of new analogues to improve its biological activity and selectivity. Structure-activity relationship (SAR) studies will be crucial in guiding the modification of its core components: the indole (B1671886) ring, the allyl group, and the urea (B33335) linker.
Modification of the Indole Scaffold: The indole nucleus offers multiple positions for substitution. Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at the 4, 5, 6, and 7-positions of the benzene (B151609) ring portion could significantly modulate the compound's electronic and lipophilic properties, thereby influencing its binding affinity and pharmacokinetic profile.
Alterations to the Allyl Group: The terminal allyl group can be replaced with other functionalities to explore its role in target engagement. For instance, bioisosteric replacement with other small alkyl or cycloalkyl groups, or the introduction of polar functional groups, could enhance potency or alter the selectivity profile.
Scaffold Hopping and Linker Modification: The urea linker is essential for interacting with target proteins, often acting as a hydrogen bond donor and acceptor. mdpi.com Modifications could include the synthesis of thiourea (B124793) analogues or constrained cyclic derivatives to lock the molecule into a more bioactive conformation. This strategy has been successfully employed in the design of kinase inhibitors where a monocyclic urea-containing template can mimic a bicyclic structure through intramolecular hydrogen bonds. nih.gov
The goal of these modifications would be to create a library of compounds for screening, leading to the identification of candidates with superior potency against specific biological targets and improved selectivity over off-targets, thereby minimizing potential side effects. For example, in the development of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), introducing various urea-containing side chains to a core structure led to analogues with improved potency and better pharmacokinetic properties compared to the parent compound, epacadostat. nih.govresearchgate.net
Exploration of New Biological Targets and Therapeutic Applications
The structural motifs within this compound suggest a broad potential for therapeutic applications that remains largely untapped. Indole derivatives have demonstrated efficacy in a multitude of disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. mdpi.comresearchgate.netresearchgate.netresearchgate.net
Future research should involve comprehensive screening of the compound and its novel analogues against a diverse panel of biological targets. Key areas of exploration include:
Kinase Inhibition: Many successful cancer drugs target protein kinases. The indole scaffold is a common feature in kinase inhibitors. mdpi.com Screening against a panel of cancer-related kinases, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3Kα), and others involved in glioblastoma, could reveal new anticancer applications. mdpi.comnih.gov
Antimicrobial Activity: Both indole and urea derivatives have been reported to possess antimicrobial properties. nih.govfgcu.eduajchem-b.com The compound should be tested against a range of pathogenic bacteria and fungi, especially multidrug-resistant strains.
Enzyme Inhibition: Enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, are promising candidates for inhibition by indole-based structures. nih.govresearchgate.net Other potential targets include fatty acid amide hydrolase (FAAH), which is involved in pain and nervous system disorders. nih.gov
Neurodegenerative Diseases: Given the role of indole-containing compounds like melatonin (B1676174) and serotonin (B10506) in neurological function, exploring targets related to diseases like Alzheimer's and Parkinson's is a valid research avenue. researchgate.netresearchgate.net Network pharmacology approaches can be utilized to predict potential targets and pathways, as demonstrated in the study of other indole alkaloids for neuroprotection. acs.org
A systematic screening approach will be essential to uncover novel mechanisms of action and expand the therapeutic potential of this chemical class beyond its currently known activities.
Advancements in Sustainable and Efficient Synthetic Methodologies
The progression of this compound and its analogues from laboratory-scale synthesis to potential larger-scale production necessitates the development of more sustainable and efficient synthetic methods. Traditional multi-step syntheses can be low-yielding and often rely on hazardous reagents and solvents. nih.govmdpi.com Future research should focus on adopting principles of green chemistry.
Key advancements to be explored include:
Catalyst-Free and Solvent-Free Reactions: Recent studies have shown the successful synthesis of indole and urea derivatives under catalyst-free or solvent-free conditions, significantly reducing the environmental impact and simplifying product purification. openmedicinalchemistryjournal.com
One-Pot and Multicomponent Reactions (MCRs): Designing a synthesis pathway where multiple bonds are formed in a single reaction vessel without isolating intermediates can dramatically improve efficiency, save time, and reduce waste.
Use of Greener Solvents and Catalysts: Replacing conventional volatile organic compounds with greener alternatives like water or ionic liquids is a key strategy. openmedicinalchemistryjournal.comorganic-chemistry.org Furthermore, employing reusable solid acid catalysts or biocatalysts can enhance the sustainability of the synthesis. openmedicinalchemistryjournal.com
Direct Use of CO2: Innovative methods for urea synthesis involve the direct utilization of carbon dioxide (CO2) as a C1 building block, reacting it with amines. rsc.org Adopting such technologies would represent a significant step towards carbon-neutral pharmaceutical manufacturing. rsc.orgureaknowhow.comnih.gov
By focusing on these modern synthetic strategies, the production of this compound can become more economically viable and environmentally responsible.
Table 1: Comparison of Synthetic Methodologies for Indole and Urea Derivatives
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Traditional Synthesis | Multi-step, use of conventional solvents and reagents. | Well-established procedures. |
| Green Synthesis | Use of green catalysts (e.g., solid acids, ionic liquids), aqueous media, or solvent-free conditions. openmedicinalchemistryjournal.comorganic-chemistry.orgnih.gov | Reduced environmental impact, improved safety, easier purification. |
| One-Pot/MCRs | Multiple reactions in a single step. | Increased efficiency, reduced waste, shorter reaction times. |
| Direct CO2 Utilization | Uses CO2 as a direct reactant for the urea moiety. rsc.org | High atom economy, use of a renewable feedstock, reduced carbon footprint. |
Integration of Advanced Computational Approaches in Drug Design
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery that can accelerate the development of this compound analogues. indexcopernicus.com These approaches allow for the rapid evaluation of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing.
Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues within the active site of potential biological targets. nih.govaip.orgnih.gov Docking studies can help rationalize observed biological activity and guide the design of new derivatives with improved binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the chemical structures of a series of analogues with their biological activities, QSAR can predict the potency of newly designed compounds before they are synthesized.
In Silico ADMET Prediction: A major cause of drug failure in clinical trials is poor pharmacokinetic properties or unforeseen toxicity. sci-hub.se Numerous open-access and commercial software tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of compounds based solely on their chemical structure. nih.govpharmaron.comtandfonline.com Applying these tools early in the design phase for this compound analogues can help filter out candidates with undesirable properties, saving significant time and resources. indexcopernicus.comcomputabio.com
Table 2: Hypothetical In Silico ADMET Profile for Designed Analogues
| Compound | Modification | Predicted Oral Bioavailability | Predicted BBB Permeation | Predicted Toxicity Risk |
|---|---|---|---|---|
| Parent Compound | This compound | Moderate | Yes | Low |
| Analogue 1 | 5-Fluoro on indole | High | Yes | Low |
| Analogue 2 | N-methyl on indole | Moderate | No | Low |
| Analogue 3 | Allyl replaced with cyclopropyl | High | Yes | Low |
| Analogue 4 | 6-Nitro on indole | Low | No | Moderate |
This table is for illustrative purposes to show how computational tools can guide the selection of analogues for synthesis.
Addressing Research Gaps in the Compound's Biological Profile
Despite its potential, the biological profile of this compound is not well-characterized, and several critical research gaps need to be addressed to fully understand its therapeutic promise.
Comprehensive Pharmacological Profiling: The full spectrum of its biological targets remains unknown. A systematic screening against diverse target classes (e.g., GPCRs, ion channels, nuclear receptors) is needed to identify its primary mechanism(s) of action and potential off-target effects.
Experimental ADMET Studies: While in silico predictions are valuable, they must be validated through experimental studies. Key research gaps include its metabolic stability in liver microsomes, its permeability across cell membranes (e.g., Caco-2 assays), its plasma protein binding, and identification of its major metabolites.
Selectivity Profiling: For any identified primary target (e.g., a specific kinase), it is crucial to determine the compound's selectivity by testing it against closely related family members. High selectivity is often a hallmark of safer drugs.
In Vivo Efficacy and Pharmacokinetics: Following promising in vitro results, the compound's efficacy must be evaluated in relevant animal models of disease. These studies should be conducted in parallel with pharmacokinetic assessments to understand its absorption, distribution, and clearance in a living organism.
Mechanism of Resistance: If the compound shows potential as an anticancer or antimicrobial agent, it is important to investigate potential mechanisms by which cells or pathogens could develop resistance to its effects.
Closing these knowledge gaps through rigorous preclinical research will be essential for validating the therapeutic potential of this compound and justifying its advancement into further stages of drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
